Fmoc-D-Ala(3-Cl)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of peptides using Fmoc-protected amino acids is well-established in the field of peptide chemistry. The first paper discusses the solid-phase synthesis of [Ala8]-dynorphin A, a k-selective opioid heptadecapeptide, using Fmoc protection and side-chain anchoring to a resin . Although it does not specifically mention Fmoc-D-Ala(3-Cl)-OH, the methodology described would be relevant for its synthesis. The base-labile nature of the Fmoc group allows for its removal under mild conditions, which is advantageous when synthesizing peptides with sensitive side-chain residues.

Molecular Structure Analysis

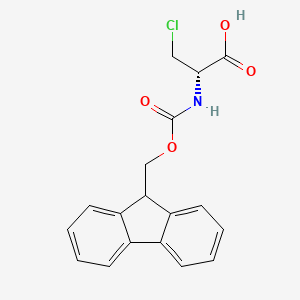

The molecular structure of Fmoc-D-Ala(3-Cl)-OH would consist of the alanine backbone with a chlorine atom on the beta carbon (3rd position from the amino group) and the Fmoc group attached to the nitrogen of the amino group. The Fmoc group is a bulky aromatic moiety that provides steric protection and can be detected by UV, which is useful in monitoring the synthesis process. The presence of the chlorine atom could potentially affect the reactivity and stereochemistry of the amino acid during peptide coupling reactions.

Chemical Reactions Analysis

In peptide synthesis, Fmoc-protected amino acids undergo a series of chemical reactions, including deprotection and coupling. The Fmoc group is typically removed using a weak base such as piperidine, which allows the exposed amino group to react with the carboxyl group of another amino acid or peptide fragment in the presence of coupling reagents. The chlorine substituent in Fmoc-D-Ala(3-Cl)-OH may influence the reactivity of the amino acid and could be involved in side reactions or influence the overall yield of the peptide synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-D-Ala(3-Cl)-OH would be influenced by both the Fmoc group and the chlorine substituent. The Fmoc group is known to increase the hydrophobicity of the amino acid, which could affect its solubility in various solvents. The chlorine atom could also affect the compound's polarity and reactivity. These properties are important to consider when choosing solvents and conditions for peptide synthesis and purification.

Safety And Hazards

特性

IUPAC Name |

(2S)-3-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO4/c19-9-16(17(21)22)20-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,23)(H,21,22)/t16-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICWPULFDZCIBU-MRXNPFEDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-D-Ala(3-Cl)-OH | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Methoxypyridin-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B3020826.png)

![(2-methoxyphenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B3020827.png)

![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrochloride](/img/structure/B3020828.png)

![4-[(2,6-Dimethylpyridin-4-yl)methyl]aniline](/img/structure/B3020831.png)

![2-(4-fluorophenoxy)-N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3020836.png)

![Methyl 4,5-dimethoxy-2-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B3020846.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B3020847.png)